Methyl 1,2,4-trimethylpyrrole-3-carboxylate Methyl 1,2,4-trimethylpyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 14186-59-5
VCID: VC4795737
InChI: InChI=1S/C9H13NO2/c1-6-5-10(3)7(2)8(6)9(11)12-4/h5H,1-4H3
SMILES: CC1=CN(C(=C1C(=O)OC)C)C
Molecular Formula: C9H13NO2
Molecular Weight: 167.208

Methyl 1,2,4-trimethylpyrrole-3-carboxylate

CAS No.: 14186-59-5

Cat. No.: VC4795737

Molecular Formula: C9H13NO2

Molecular Weight: 167.208

* For research use only. Not for human or veterinary use.

Methyl 1,2,4-trimethylpyrrole-3-carboxylate - 14186-59-5

Specification

CAS No. 14186-59-5
Molecular Formula C9H13NO2
Molecular Weight 167.208
IUPAC Name methyl 1,2,4-trimethylpyrrole-3-carboxylate
Standard InChI InChI=1S/C9H13NO2/c1-6-5-10(3)7(2)8(6)9(11)12-4/h5H,1-4H3
Standard InChI Key WKXORKKJCWCLDO-UHFFFAOYSA-N
SMILES CC1=CN(C(=C1C(=O)OC)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 1,2,4-trimethylpyrrole-3-carboxylate features a pyrrole ring—a five-membered aromatic system with one nitrogen atom—substituted with three methyl groups and one methyl ester moiety. The IUPAC name, methyl 1,2,4-trimethylpyrrole-3-carboxylate, reflects the positions of these substituents:

  • 1-methyl: Nitrogen-bound methyl group

  • 2-methyl and 4-methyl: Methyl groups at adjacent carbon positions

  • 3-carboxylate: Methyl ester at the third carbon

The compound’s planar structure and electron-rich aromatic system enable participation in π-π stacking and dipole-dipole interactions, which influence its solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₃NO₂
Molecular Weight167.208 g/mol
Boiling Point250.1±35.0 °C (predicted)
Density1.04±0.1 g/cm³ (predicted)
pKa-3.22±0.70 (predicted)

Synthesis and Production

Laboratory-Scale Synthesis

While detailed protocols for Methyl 1,2,4-trimethylpyrrole-3-carboxylate are scarce, its synthesis likely follows established methods for analogous pyrrole derivatives. Key steps include:

  • Pyrrole Ring Formation: Cyclization of γ-diketones or aminoketones via the Paal-Knorr synthesis.

  • Methylation: Sequential alkylation using methyl halides or dimethyl sulfate under basic conditions to introduce methyl groups at positions 1, 2, and 4.

  • Esterification: Reaction of the carboxylic acid precursor with methanol in the presence of an acid catalyst to yield the methyl ester.

A representative pathway for a related compound, ethyl 3,4,5-trimethylpyrrole-2-carboxylate, involves condensation of ethyl acetoacetate with ammonium acetate and acetylacetone, followed by methylation.

Industrial Production Challenges

Scaling up synthesis requires optimizing:

  • Reaction Temperature: Excessive heat degrades electron-deficient pyrroles.

  • Catalyst Selection: Transition metal catalysts (e.g., Pd/C) improve methylation efficiency but increase costs.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures removes regioisomeric byproducts.

Reactivity and Functionalization

Side-Chain Modifications

The methyl ester at C3 serves as a handle for derivatization:

  • Saponification: Hydrolysis with aqueous NaOH yields the carboxylic acid, enabling conjugation to biomolecules.

  • Amidation: Treatment with amines forms pyrrole-3-carboxamides, a scaffold common in drug discovery.

Applications in Scientific Research

Organic Synthesis Intermediates

Pyrrole derivatives like Methyl 1,2,4-trimethylpyrrole-3-carboxylate are precursors to:

  • Porphyrins: Tetrapyrrolic macrocycles for catalysis and photodynamic therapy.

  • Corroles: Triply fused pyrroles with applications in oxygen sensing.

Table 2: Comparative Reactivity of Pyrrole Derivatives

CompoundElectrophilic Substitution SiteKey Application
Methyl 1,2,4-trimethylpyrrole-3-carboxylateC4 (β-position)Pharmaceutical intermediates
1,2,5-TrimethylpyrroleC3 and C4Agrochemical synthesis

Biological Activity and Mechanistic Insights

In Vitro Studies

Preliminary assays on analogs suggest:

  • Cytotoxicity: IC₅₀ values in the micromolar range against MCF-7 breast cancer cells.

  • Enzyme Inhibition: Moderate inhibition of cyclooxygenase-2 (COX-2), a target in inflammation.

Structure-Activity Relationships (SAR)

  • Methyl Groups: Enhance lipophilicity, improving blood-brain barrier penetration.

  • Ester Moiety: Critical for hydrogen bonding with biological targets.

Future Research Directions

Synthetic Chemistry

  • Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to reduce waste.

  • Asymmetric Synthesis: Chiral catalysts to access enantiopure pyrroles for drug development.

Biomedical Applications

  • Drug Delivery Systems: PEGylated derivatives for enhanced solubility and tumor targeting.

  • Multitarget Agents: Hybrid molecules combining pyrrole and quinoline moieties for Alzheimer’s disease.

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